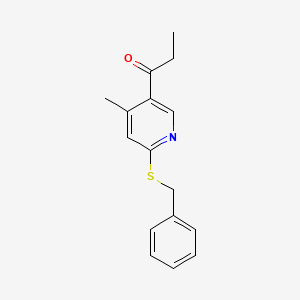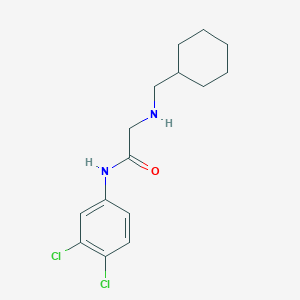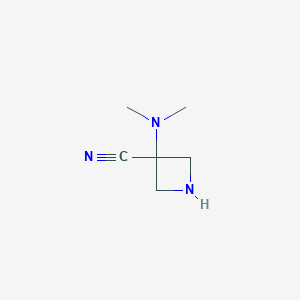
3-(Dimethylamino)azetidine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)azetidine-3-carbonitrile is a chemical compound with the molecular formula C6H11N3. It is known for its unique structure, which includes an azetidine ring substituted with a dimethylamino group and a nitrile group. This compound is often used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)azetidine-3-carbonitrile typically involves the reaction of azetidine with dimethylamine and a suitable nitrile source. One common method includes the use of azetidine-3-carbonitrile as a starting material, which is then reacted with dimethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
3-(Dimethylamino)azetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions, typically in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions result in various substituted azetidine derivatives.
科学研究应用
3-(Dimethylamino)azetidine-3-carbonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(Dimethylamino)azetidine-3-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The dimethylamino group and nitrile group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
3-(Dimethylamino)azetidine: Lacks the nitrile group, which may result in different reactivity and biological activity.
Azetidine-3-carbonitrile: Lacks the dimethylamino group, affecting its chemical properties and applications.
N,N-Dimethylaminoacetonitrile: A simpler structure with different reactivity and uses.
Uniqueness
3-(Dimethylamino)azetidine-3-carbonitrile is unique due to the presence of both the dimethylamino group and the nitrile group on the azetidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
属性
分子式 |
C6H11N3 |
|---|---|
分子量 |
125.17 g/mol |
IUPAC 名称 |
3-(dimethylamino)azetidine-3-carbonitrile |
InChI |
InChI=1S/C6H11N3/c1-9(2)6(3-7)4-8-5-6/h8H,4-5H2,1-2H3 |
InChI 键 |
DVFPRXOPULMMAL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1(CNC1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


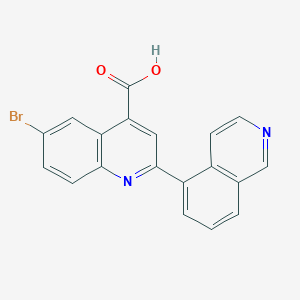
![(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid](/img/structure/B13003776.png)
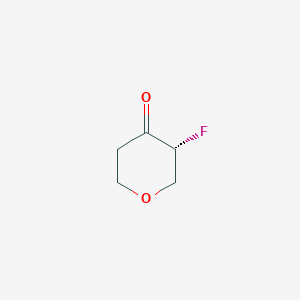

![5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13003802.png)
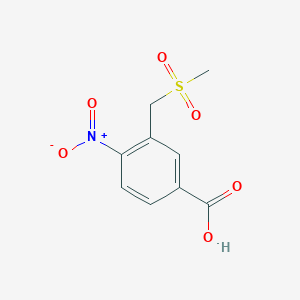
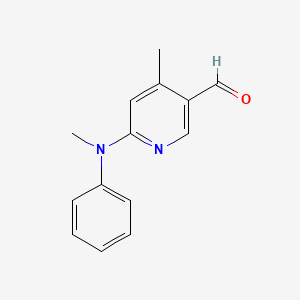


![2-[3-(Benzyloxy)cyclobutyl]acetaldehyde](/img/structure/B13003821.png)

![Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B13003830.png)
